molecular formula C15H10ClFO2 B2905962 (E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 946437-37-2

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2905962
CAS No.: 946437-37-2
M. Wt: 276.69
InChI Key: UYFBYCDIONYXGW-CMDGGOBGSA-N
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Description

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative , belongs to a class of organic compounds with a propenone backbone. Chalcones exhibit diverse biological properties, including antibacterial, anti-inflammatory, and antioxidant activities .

2.

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically an aromatic aldehyde (such as 4-hydroxybenzaldehyde) and an α,β-unsaturated ketone (such as 2-chloro-6-fluoroacetophenone). The reaction proceeds via an Aldol condensation followed by dehydration to form the chalcone structure .

3.

Molecular Structure Analysis

The molecular structure of this chalcone derivative reveals an E-conformation of the enone group. The dihedral angle between the benzene rings is approximately 0.47° . An intramolecular C—H F hydrogen bond forms a six-membered ring (S(6) motif). The crystal structure also exhibits aromatic stacking interactions .

4.

Chemical Reactions Analysis

Chalcones are known for their reactivity. They can undergo various chemical transformations, including Michael additions , cyclizations , and oxidations . These reactions lead to the formation of diverse derivatives with altered biological properties .

5.

Mechanism of Action

  • Modulation of Voltage-Gated Sodium Channels : These channels play a crucial role in action potential generation. AEDs can alter sodium channel activity, affecting neuronal excitability .
  • Attenuation of Glutamate-Mediated Excitation : Chalcones may reduce excitatory neurotransmission by modulating glutamate receptors .

8.

Future Directions

: Nur Hafiq Hanif Hassan, et al. (2016). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. Acta Cryst. E, 72, 716–719. Link : Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Link

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9,18H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBYCDIONYXGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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